Ipa-3

Description

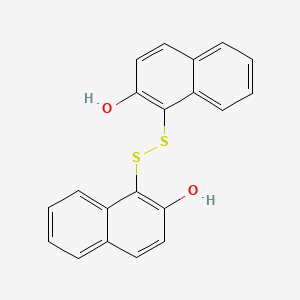

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-hydroxynaphthalen-1-yl)disulfanyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-24-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAXLXKIAKIUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2SSC3=C(C=CC4=CC=CC=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195311 | |

| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42521-82-4 | |

| Record name | 1,1′-Dithiobis[2-naphthalenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42521-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IPA-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042521824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPA-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPA-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XFG6MQ9G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IPA-3 in Inhibiting Pak1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of IPA-3, a selective, allosteric inhibitor of Group I p21-activated kinases (PAKs), with a primary focus on its interaction with Pak1. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of this compound as a tool for research and potential therapeutic development.

Introduction to Pak1 and its Role in Cellular Signaling

p21-activated kinase 1 (Pak1) is a serine/threonine kinase that functions as a critical downstream effector of the Rho GTPases, Cdc42 and Rac1.[1][2] In its inactive state, Pak1 exists as an autoinhibited homodimer.[3][4] The N-terminal autoinhibitory domain (AID) of one monomer binds to the C-terminal kinase domain of the other, sterically blocking its catalytic activity.[3][5]

Upon activation by upstream signals, Cdc42 or Rac1 in their GTP-bound form bind to the p21-binding domain (PBD) within the regulatory region of Pak1.[6] This interaction induces a conformational change that disrupts the autoinhibitory dimer, leading to the autophosphorylation and activation of the kinase domain.[3][5] Activated Pak1 then phosphorylates a multitude of downstream substrates, influencing a wide array of cellular processes including cytoskeletal dynamics, cell motility, proliferation, and survival.[7][8][9] Dysregulation of Pak1 signaling is implicated in various pathologies, including cancer.[2][9]

This compound: A Novel Allosteric and Covalent Inhibitor of Pak1

This compound (Inhibitor of Pak1 Activation-3) is a non-ATP-competitive, allosteric inhibitor that specifically targets the inactive conformation of Group I PAKs.[10][11] Its unique mechanism of action confers high selectivity for PAKs over other kinases, making it a valuable tool for dissecting Pak1-specific signaling pathways.[5]

This compound's inhibitory action is a multi-faceted process that involves both allosteric modulation and covalent modification of the Pak1 regulatory domain.

-

Allosteric Binding: this compound binds to the autoinhibitory regulatory domain of Pak1.[10] This binding event stabilizes the inactive conformation of the kinase.

-

Prevention of Activator Binding: By binding to the regulatory domain, this compound physically prevents the interaction of Pak1 with its upstream activators, Cdc42 and Rac1.[10][11] This blockade is the primary mechanism by which this compound inhibits Pak1 activation.

-

Covalent Modification: A key feature of this compound's mechanism is its ability to form a covalent bond with the Pak1 regulatory domain.[10][11] This covalent interaction is mediated by the disulfide bond within the this compound molecule.[11] While the precise amino acid residue on Pak1 that is targeted by this compound has not been definitively identified in publicly available literature, it has been noted that the Pak1 regulatory domain lacks cysteine residues, suggesting a novel covalent binding mechanism that does not involve the formation of a mixed disulfide with a cysteine thiol.[10] The covalent nature of this binding contributes to the potency and duration of Pak1 inhibition.

It is crucial to note that this compound is ineffective at inhibiting Pak1 that has already been activated by Cdc42 or Rac1, highlighting its specificity for the inactive, autoinhibited conformation of the kinase.[10]

Quantitative Data on this compound Inhibition of Pak1

The potency and binding affinity of this compound for Pak1 have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 2.5 µM | In vitro kinase assay | [5] |

| Apparent Kd | 1.9 µM | Fluorescence Spectroscopy | [12] |

Table 1: Potency and Binding Affinity of this compound for Pak1

| Kinase Family | Selectivity | Reference |

| Group I PAKs (Pak1, Pak2, Pak3) | Inhibited | [2] |

| >200 Other Kinases | High Selectivity (minimal inhibition) | [5] |

Table 2: Kinase Selectivity Profile of this compound

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of this compound action, the following diagrams have been generated using the Graphviz DOT language.

Caption: Pak1 Activation Pathway and this compound Inhibition.

Caption: Experimental Workflow for Characterizing this compound.

Detailed Methodologies for Key Experiments

The following sections provide generalized protocols for key experiments used to characterize the inhibitory activity of this compound on Pak1. These should be adapted and optimized for specific laboratory conditions and reagents.

This assay measures the ability of this compound to inhibit the kinase activity of Pak1.

Materials:

-

Recombinant active Pak1 enzyme

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

[(\gamma)-32P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM (\beta)-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper or luminescence plate reader

Protocol (Radiometric):

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add recombinant Pak1 to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a master mix containing the substrate (e.g., MBP) and [(\gamma)-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [(\gamma)-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol (Luminescence-based using ADP-Glo™):

-

Follow steps 1-3 as above.

-

Initiate the kinase reaction by adding a master mix containing the substrate and ATP.

-

Incubate at 30°C for the desired time.

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

-

Read the luminescence on a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

This assay directly measures the binding of this compound to the Pak1 regulatory domain in a competitive format.

Materials:

-

Recombinant Pak1 regulatory domain (RD)

-

A fluorescently labeled probe that binds to the Pak1 RD (e.g., a fluorescently tagged peptide derived from a binding partner)

-

This compound dissolved in DMSO

-

FP buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

A plate reader capable of measuring fluorescence polarization

Protocol:

-

Determine the optimal concentration of the fluorescent probe and Pak1 RD to yield a stable and significant FP signal.

-

Prepare serial dilutions of this compound in FP buffer.

-

In a 384-well plate, add the Pak1 RD and the fluorescent probe to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence polarization of each well using the plate reader.

-

The displacement of the fluorescent probe by this compound will result in a decrease in the FP signal.

-

Calculate the percentage of inhibition of binding and determine the Ki or IC50 value from the competition binding curve.

This assay assesses the ability of this compound to inhibit the interaction between Pak1 and its activator, Cdc42.

Materials:

-

Recombinant GST-tagged Cdc42

-

Recombinant Pak1

-

GTP(\gamma)S (a non-hydrolyzable GTP analog)

-

Glutathione-sepharose beads

-

Pulldown buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM MgCl2)

-

Wash buffer (pulldown buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

This compound dissolved in DMSO

-

Antibodies against Pak1 and GST for Western blotting

Protocol:

-

Load recombinant GST-Cdc42 with GTP(\gamma)S by incubating them together in the presence of EDTA, followed by the addition of excess MgCl2.

-

Incubate recombinant Pak1 with various concentrations of this compound or DMSO (vehicle control) for 30 minutes at 4°C.

-

Add the pre-incubated Pak1-IPA-3 mixture to the GTP(\gamma)S-loaded GST-Cdc42.

-

Add glutathione-sepharose beads to the mixture and incubate for 1-2 hours at 4°C with gentle rotation to allow for the pulldown of GST-Cdc42 and any interacting proteins.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Pak1 and GST (as a loading control).

-

A decrease in the amount of pulled-down Pak1 in the presence of this compound indicates inhibition of the Pak1-Cdc42 interaction.

Conclusion

This compound represents a unique and highly selective tool for the study of Pak1 signaling. Its allosteric and covalent mechanism of action, targeting the inactive conformation of the kinase, provides a distinct advantage over traditional ATP-competitive inhibitors. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound to investigate the multifaceted roles of Pak1 in health and disease. Further elucidation of the precise covalent binding site and continued exploration of its therapeutic potential are promising avenues for future research.

References

- 1. Active Cdc42 Detection Kit | Cell Signaling Technology [cellsignal.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Structure of PAK1 in an Autoinhibited Conformation Reveals a Multistage Activation Switch | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. p21‐Activated Kinase 1 (Pak1) as an Element in Functional and Dysfunctional Interplay Among the Myocardium, Adipose Tissue, and Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure of PAK1 in an autoinhibited conformation reveals a multistage activation switch - PubMed [pubmed.ncbi.nlm.nih.gov]

Ipa-3: An In-depth Technical Guide to its Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipa-3 is a well-characterized, cell-permeable, allosteric inhibitor of Group I p21-activated kinases (PAKs). It operates through a non-ATP competitive mechanism, covalently binding to the autoregulatory domain of these kinases to prevent their activation. This document provides a comprehensive overview of the known biological targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Primary Biological Targets: Group I p21-Activated Kinases (PAKs)

The principal biological targets of this compound are the members of the Group I p21-activated kinase family: PAK1, PAK2, and PAK3.[1][2] this compound demonstrates selectivity for this group over the Group II PAKs (PAK4, PAK5, and PAK6).[3]

Mechanism of Action

This compound functions as an allosteric inhibitor. Unlike ATP-competitive inhibitors that target the highly conserved kinase domain, this compound binds to the N-terminal autoregulatory domain of PAK1.[4] This binding is covalent and reversible in the presence of reducing agents. The interaction prevents the conformational changes necessary for kinase activation by upstream GTPases, such as Cdc42 and Rac1.[4][5] A critical feature of this compound is its inability to inhibit already activated PAK1.

Quantitative Inhibition Data

The following table summarizes the known half-maximal inhibitory concentrations (IC50) of this compound against its primary targets.

| Target | Assay Type | IC50 (µM) | Reference |

| PAK1 | Cell-free | 2.5 | [3] |

| PAK2 | Cellular | Active (EC50 for cell death ~5-20 µM) | [1] |

| PAK3 | Not specified | Inhibited by this compound | [1] |

Note: Specific IC50 values for PAK2 and PAK3 are not consistently reported in the literature; however, multiple sources confirm that this compound is a potent inhibitor of all Group I PAKs.

Potential Off-Target Activities

While this compound is noted for its selectivity for Group I PAKs over a panel of more than 200 other kinases, some off-target activities have been reported.

SARS-CoV-2 Endoribonuclease (nsp15)

Recent studies have identified this compound as an inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) endoribonuclease nsp15.

| Target | Assay Type | IC50 (µM) | Reference |

| SARS-CoV-2 nsp15 | FRET Assay | 6.8 |

Effects on Platelets

In human platelets, this compound has been observed to non-specifically increase the phosphorylation of several proteins, suggesting potential off-target effects in this cell type.

Signaling Pathways Modulated by this compound

By inhibiting Group I PAKs, this compound influences a multitude of downstream signaling pathways critical for cell motility, proliferation, and survival.

Upstream Activation and this compound Inhibition

The following diagram illustrates the canonical activation of PAK1 by the Rho GTPase Cdc42 and the mechanism of this compound inhibition.

Downstream Signaling Cascades

Inhibition of PAK1 by this compound disrupts the phosphorylation of numerous downstream substrates, leading to the modulation of key cellular processes.

Experimental Protocols

In Vitro PAK1 Kinase Inhibition Assay

This protocol is adapted from the methodology described in the initial characterization of this compound.

Objective: To determine the in vitro inhibitory activity of this compound on Cdc42-stimulated PAK1 kinase activity.

Materials:

-

Recombinant full-length human PAK1

-

Recombinant human Cdc42 (pre-loaded with GTPγS)

-

Myelin Basic Protein (MBP) as a substrate

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-32P]ATP

-

SDS-PAGE gels and autoradiography equipment

Procedure:

-

Prepare a reaction mixture containing recombinant PAK1 and MBP in Kinase Assay Buffer.

-

Add this compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 20 minutes at 30°C.

-

Initiate the kinase reaction by adding Cdc42-GTPγS and [γ-32P]ATP.

-

Incubate the reaction for 10-20 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated MBP by autoradiography.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cellular Assay for PAK1 Inhibition (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of downstream PAK1 targets in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-PAK1 (Thr423), total PAK1, phospho-Cofilin (Ser3), and total Cofilin.

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence substrate and imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound (or DMSO control) for a specified time (e.g., 1-2 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Perform Western blotting with the primary and secondary antibodies.

-

Detect the protein bands using a chemiluminescence imager.

-

Analyze the changes in the phosphorylation status of PAK1 and its substrates relative to the total protein levels.

Summary and Conclusion

This compound is a valuable chemical probe for studying the roles of Group I PAKs in cellular signaling. Its primary biological targets are PAK1, PAK2, and PAK3, which it inhibits through a selective, allosteric, and covalent mechanism. By preventing the activation of these kinases, this compound modulates a wide array of downstream pathways involved in critical cellular functions. While generally selective, researchers should be aware of potential off-target effects, particularly in certain cellular contexts like platelets, and the recently identified activity against SARS-CoV-2 nsp15. The provided experimental protocols offer a foundation for investigating the effects of this compound in various research settings. Further investigation into the specific IC50 values for PAK2 and PAK3, as well as broader kinome profiling, would provide an even more complete understanding of this compound's biological interactions.

References

- 1. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Effects of the IPA-3 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPA-3 (1,1'-dithiobis-2-naphthalenol) is a highly specific, allosteric inhibitor of p21-activated kinase 1 (PAK1).[1] By binding to the autoregulatory domain of PAK1, this compound prevents the binding of the upstream activator Cdc42, thereby inhibiting PAK1 activation.[1] PAK1 is a key signaling node involved in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. Its aberrant activation is implicated in various pathologies, most notably cancer, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the downstream effects of this compound, focusing on the molecular pathways it modulates. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this compound's mechanism of action.

Core Signaling Pathway Inhibition

This compound primarily functions by inhibiting the kinase activity of group I PAKs, with a notable selectivity for PAK1. The inhibition is non-ATP competitive, with an IC50 of 2.5 µM in cell-free assays.[1] This initial inhibitory event triggers a cascade of downstream effects, impacting numerous cellular functions.

Figure 1: Mechanism of this compound action on PAK1.

Downstream Effects of this compound

The inhibition of PAK1 by this compound leads to a variety of downstream cellular consequences, including the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of the cytoskeleton and other signaling pathways.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. This is evidenced by the activation of key apoptotic markers.

Quantitative Data on Apoptosis Induction:

| Cell Line | Assay | Treatment | Result | Reference |

| Various Leukemic Cell Lines | Cell Death Assay | This compound | EC50: 5 to >20 µM | [2] |

| Human Hematopoietic Cells | Caspase-3 Activation | 20 µM this compound | Increased caspase-3 activity | [2] |

| Human Hematopoietic Cells | PARP Cleavage | 20 µM this compound | Cleavage of PARP observed | [2] |

digraph "IPA-3_Apoptosis_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];"this compound" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PAK1" [fillcolor="#FFFFFF"]; "BAD" [fillcolor="#FFFFFF", label="BAD (pro-apoptotic)"]; "Caspase-3" [fillcolor="#FFFFFF"]; "PARP" [fillcolor="#FFFFFF"]; "Apoptosis" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "PAK1" [arrowhead=tee, color="#EA4335"]; "PAK1" -> "BAD" [arrowhead=tee, label="Inhibition of\nphosphorylation at Ser112"]; "BAD" -> "Caspase-3" [label="Activation"]; "Caspase-3" -> "PARP" [label="Cleavage"]; "PARP" -> "Apoptosis"; }

Figure 2: this compound induced apoptotic pathway.

Inhibition of Cell Proliferation and Migration

A significant downstream effect of this compound is the inhibition of cell proliferation and migration, key hallmarks of cancer progression.

Quantitative Data on Cell Proliferation and Migration:

| Cell Line Type | Assay | This compound Concentration | Effect | Reference |

| Various Cancer Cell Lines | Cell Viability (IC50) | Varies (see table below) | Inhibition of cell growth | [3] |

| Human Hematopoietic Cells | Adhesion to Fibronectin | 20 µM | Marked decrease in adhesivity | [2] |

IC50 Values of this compound in Various Cancer Cell Lines (from GDSC Database):

| Tissue | Cell Line | IC50 (µM) |

| Lung | NCI-H23 | 3.98 |

| Lung | A549 | 4.37 |

| Breast | MDA-MB-231 | 5.62 |

| Colon | HT-29 | 6.31 |

| Skin | A375 | 7.08 |

| Prostate | PC-3 | 8.91 |

| Pancreas | PANC-1 | 9.77 |

| Ovary | OVCAR-3 | 11.22 |

| Brain | U-87 MG | 12.59 |

| Leukemia | K-562 | 14.13 |

This is a representative list. For a comprehensive dataset, please refer to the Genomics of Drug Sensitivity in Cancer (GDSC) database.[3]

Modulation of the Cytoskeleton and Adhesion

PAK1 is a master regulator of the actin cytoskeleton. By inhibiting PAK1, this compound disrupts cytoskeletal dynamics and cell adhesion. This is primarily achieved through the modulation of various downstream substrates.

Key Downstream Targets in Cytoskeletal Regulation:

-

Cofilin: A key protein in actin filament dynamics. PAK1 phosphorylates and inactivates the LIM kinases (LIMK1/2), which in turn phosphorylate and inactivate cofilin. Inhibition of PAK1 by this compound leads to the dephosphorylation and activation of cofilin, resulting in actin filament severing and disassembly. The EC50 for this compound-mediated cofilin dephosphorylation ranges from 5 to 20 µM in various leukemic cell lines.[2]

-

Filamin A (FLNa): An actin-binding protein that crosslinks actin filaments. PAK1 phosphorylates FLNa at Ser2152, which is crucial for actin cytoskeleton reorganization.[4]

-

Arp2/3 Complex: This complex is essential for the nucleation of branched actin filaments. PAK1 phosphorylates the p41-Arc (ArpC1B) subunit at Threonine 21, which is required for cell motility.[5][6]

-

Vimentin: An intermediate filament protein. PAK1 is known to phosphorylate vimentin at multiple sites, affecting its assembly and disassembly.[7][8]

-

Stathmin: A microtubule-destabilizing protein. While a known PAK1 substrate, at least one study has shown that this compound does not affect the phosphorylation of stathmin at Ser16 in leukemic cell lines.[2]

-

Merlin (NF2): A tumor suppressor protein that links the cytoskeleton to the plasma membrane. PAK1 phosphorylates Merlin at Ser518, which modulates its activity.[9]

Figure 3: this compound's impact on cytoskeletal regulators.

Inhibition of NF-κB Signaling

This compound has been shown to block the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammation, immunity, and cell survival.

Quantitative Data on NF-κB Inhibition:

While direct quantitative data for this compound's effect on NF-κB is still emerging, studies with the similarly named but distinct molecule, indole-3-propionic acid (IPA), have shown inhibition of NF-κB signaling.[10] For this compound, the blockage of NF-κB activation is considered one of the mechanisms for its suppression of hepatocellular carcinoma cell growth.[11]

Figure 4: this compound's inhibitory effect on the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cultured cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation status of target proteins following this compound treatment.

Materials:

-

Cells of interest

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for target proteins and their phosphorylated forms)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Figure 5: General workflow for Western Blot analysis.

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of this compound on cell migration.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution

-

6-well or 12-well plates

-

200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a plate to create a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing the desired concentration of this compound or vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours).

-

Measure the width of the scratch at different points for each time point and condition.

-

Calculate the percentage of wound closure over time to determine the migration rate.

Conclusion

This compound serves as a valuable tool for elucidating the complex roles of PAK1 in cellular signaling. Its ability to induce apoptosis, inhibit cell proliferation and migration, and modulate the cytoskeleton highlights the therapeutic potential of targeting the PAK1 pathway. This technical guide provides a foundational understanding of the downstream effects of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of this critical signaling pathway. Further research is warranted to fully delineate the intricate network of PAK1-mediated signaling and to translate these findings into effective clinical strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 4. Phospho-Filamin A (Ser2152) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. p41-Arc subunit of human Arp2/3 complex is a p21-activated kinase-1-interacting substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Specific in vivo phosphorylation sites determine the assembly dynamics of vimentin intermediate filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of phosphorylation-induced changes in vimentin Intermediate Filaments by SDSL-EPR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stathmin Serine 16 Phosphorylation Is a Key Regulator of Cell Cycle Progression Without Activating Migration and Invasion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ipa-3: A Potent Allosteric Inhibitor of PAK1 and its Role in Regulating Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Abstract: The p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell motility, survival, and proliferation.[1][2] Group I PAKs, particularly PAK1, are frequently hyperactivated in numerous human cancers, making them an attractive target for therapeutic intervention.[1][3] Ipa-3 is a highly selective, non-ATP competitive allosteric inhibitor of group I PAKs. This technical guide provides an in-depth overview of the role of this compound in regulating cell proliferation, its mechanism of action, its effects on key signaling pathways, and detailed experimental protocols for its use in research settings.

Introduction to this compound

This compound (Inhibitor of PAK1 Activation-3) is a small molecule compound that has been identified as a potent and selective allosteric inhibitor of group I PAKs (PAK1, PAK2, and PAK3).[4][5] Unlike traditional kinase inhibitors that compete with ATP for binding to the active site, this compound binds to the autoregulatory domain of PAK1.[5][6] This unique mechanism of action confers high specificity for PAK1 and prevents its activation by upstream effectors like the Rho GTPases, Cdc42 and Rac.[5][7] Due to the frequent overexpression and hyperactivation of PAK1 in various cancers, this compound has emerged as a valuable tool for studying PAK1 signaling and as a potential therapeutic agent for cancer treatment.[2][3][4]

Mechanism of Action

This compound functions by covalently binding to the regulatory domain of PAK1, which prevents the conformational changes required for kinase activation.[5] This allosteric inhibition effectively blocks the interaction between PAK1 and its activators, such as Cdc42.[5] By locking PAK1 in its inactive state, this compound prevents the phosphorylation of its numerous downstream substrates that are involved in promoting cell proliferation and survival.[1][7]

Figure 1. Mechanism of this compound Action.

Regulation of Cell Proliferation by this compound

This compound has been shown to significantly inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.[4][5] Studies have demonstrated its efficacy in hepatocellular carcinoma (HCC), hematopoietic cancers, and lung cancer.[4][8][9] The anti-proliferative effects of this compound are mediated through several mechanisms:

-

Induction of Apoptosis: this compound treatment can lead to programmed cell death. In human hematopoietic cells, this compound induces apoptosis with EC50 values ranging from 5 to over 20 µM.[8] This is often associated with the activation of caspase-3 and the cleavage of PARP.[8][10] In HCC cells, incubation with 20 µM this compound resulted in a higher percentage of apoptotic cells.[4][5]

-

Cell Cycle Arrest: By inhibiting PAK1, this compound can interfere with cell cycle progression. PAK1 is known to regulate key cell cycle proteins, and its inhibition can lead to arrest at different phases of the cell cycle, thereby preventing cell division.[2][11]

-

Inhibition of Colony Formation: this compound significantly reduces the ability of cancer cells to form colonies, indicating a loss of anchorage-independent growth, which is a hallmark of cancerous cells.[4]

Signaling Pathways Modulated by this compound

The anti-proliferative effects of this compound are a direct consequence of its ability to inhibit PAK1 and its downstream signaling pathways.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in promoting cell survival and proliferation.[4] PAK1 can activate the NF-κB pathway. This compound has been shown to block the activation of NF-κB, which contributes to its ability to suppress the growth of liver cancer cells.[4][12]

-

Raf-MAPK Pathway: The Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that drives cell proliferation.[1] PAK1 can directly phosphorylate and activate components of this pathway, including Raf-1 and MEK1.[1][2] By inhibiting PAK1, this compound can attenuate signaling through the MAPK pathway, leading to reduced cell proliferation.[1]

-

AKT Pathway: The PI3K/AKT pathway is another crucial signaling route for cell survival and growth.[2] Group I PAKs can promote tumor cell proliferation and survival through the AKT pathway.[1] Inhibition of PAKs by compounds like this compound can lead to attenuated AKT signaling.[1]

Figure 2. Key Signaling Pathways Modulated by this compound via PAK1 Inhibition.

Quantitative Data on this compound's Anti-Proliferative Effects

The efficacy of this compound varies across different cell lines. The following tables summarize key quantitative data from published studies.

Table 1: Effect of this compound on Hepatocellular Carcinoma (HCC) Cell Proliferation

| Cell Line | Type | This compound Concentration (µM) | Effect on Proliferation | Reference |

| HepG2 | Primary HCC | 10, 20 | Dose-dependent inhibition | [4],[5] |

| H2P | Primary HCC | 10, 20 | Dose-dependent inhibition | [4],[5] |

| H2M | Metastatic HCC | 10, 20 | Significant dose-dependent inhibition | [4],[5] |

| MHCC97L | Metastatic HCC | 10, 20 | Significant dose-dependent inhibition | [4],[5] |

| MIHA | Non-tumorigenic | 10, 20 | No significant difference | [4],[5] |

Table 2: IC50/EC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Duration | Reference |

| CML-T1 | Chronic Myelogenous Leukemia | EC50 | ~5 | 48h | [8] |

| JURL-MK1 | Chronic Myelogenous Leukemia | EC50 | >20 | 48h | [8] |

| K562 | Chronic Myelogenous Leukemia | EC50 | >20 | 48h | [8] |

| MOLM-7 | Acute Myeloid Leukemia | EC50 | ~10-15 | 48h | [8] |

| HL-60 | Acute Myeloid Leukemia | EC50 | ~10 | 48h | [8] |

| A549 | Lung Cancer | N/A | 5, 10, 15 | 48h | [9] |

| H1299 | Lung Cancer | N/A | 5, 10, 15 | 48h | [9] |

Note: EC50 refers to the concentration that gives half-maximal response. For lung cancer cell lines, specific IC50 values were not provided, but dose-dependent reduction in proliferation was observed at the indicated concentrations.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the effect of this compound on cell proliferation.

Figure 3. General Experimental Workflow for Assessing this compound.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells (e.g., H2M cells at 4x10³ cells/well) in a 96-well plate and allow them to adhere overnight.[13]

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control (DMSO) to determine the percentage of viable cells.

BrdU Incorporation Assay

This assay measures the rate of DNA synthesis, providing a direct assessment of cell proliferation.

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

-

BrdU Labeling: Approximately 2-4 hours before the end of the incubation period, add BrdU (Bromodeoxyuridine) labeling solution to each well. BrdU is a thymidine analog that gets incorporated into newly synthesized DNA.

-

Fixation and Denaturation: After incubation, remove the labeling medium, and fix the cells. Denature the DNA using a fixing/denaturing solution to allow antibody access to the incorporated BrdU.

-

Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

-

Substrate Addition: Wash the wells and add the enzyme substrate. The enzyme will convert the substrate into a colored product.

-

Measurement: Measure the absorbance of the colored product using a microplate reader.

-

Analysis: Higher absorbance values correlate with higher rates of DNA synthesis and cell proliferation.[4][5]

Colony Formation Assay

This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

This compound Treatment: Treat the cells with this compound at various concentrations. The treatment can be continuous or for a defined period.

-

Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium (with or without this compound) every 2-3 days.

-

Staining: Once colonies are visible, wash the wells with PBS, fix the colonies with a solution like methanol or a methanol/acetic acid mixture, and then stain with a solution such as 0.5% crystal violet.

-

Quantification: Wash away the excess stain, air dry the plates, and count the number of colonies (typically defined as clusters of >50 cells).

-

Analysis: Compare the number and size of colonies in this compound treated wells to the control wells.[4]

Conclusion

This compound is a powerful and specific tool for investigating the role of group I PAKs in cellular processes. Its ability to allosterically inhibit PAK1 activation provides a distinct advantage over less specific ATP-competitive inhibitors. Extensive research has demonstrated that this compound effectively suppresses cell proliferation in a variety of cancer models by inhibiting key pro-survival and pro-proliferative signaling pathways like NF-κB, Raf-MAPK, and AKT, and by inducing apoptosis.[1][4][5] The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting PAK1 signaling with this compound. Future studies will likely continue to unravel the full spectrum of this compound's effects and its potential application in cancer therapy.[4][5]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]

- 5. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PAK1 - Wikipedia [en.wikipedia.org]

- 12. This compound inhibits the growth of liver cancer cells by suppressing PAK1 and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ipa-3: A Technical Guide to its Pro-Apoptotic Mechanism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism by which Ipa-3, a selective allosteric inhibitor of p21-activated kinase 1 (PAK1), induces apoptosis in cancer cells. It consolidates key findings, quantitative data, and detailed experimental protocols to serve as a comprehensive resource for research and development in oncology.

Introduction: Targeting PAK1 in Oncology

p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as critical downstream effectors of Rho family GTPases, such as Rac1 and Cdc42.[1][2] Group I PAKs, particularly PAK1, are frequently overexpressed in a multitude of human cancers, including hepatocellular carcinoma, prostate cancer, and melanoma, where their activity is correlated with aggressive tumor behavior.[3][4] PAK1 plays a pivotal role in regulating diverse cellular processes essential for tumorigenesis, including cell cycle progression, motility, invasion, and, crucially, the suppression of apoptosis.[1][3]

This compound (Inhibitor of PAK1 Activation-3) is a highly specific, non-ATP-competitive small molecule inhibitor that targets Group I PAKs.[5] Its unique mechanism involves covalently binding to the autoregulatory domain of PAK1, preventing the kinase from being activated by its upstream GTPase partners.[6] This inhibition disrupts the pro-survival signaling network orchestrated by PAK1, thereby sensitizing cancer cells to programmed cell death, or apoptosis.

Core Mechanism: Induction of Apoptosis via PAK1 Inhibition

This compound triggers apoptosis primarily by disrupting PAK1-mediated survival pathways. In many cancer cells, active PAK1 confers resistance to apoptosis. By inhibiting PAK1, this compound effectively removes these pro-survival signals, tipping the cellular balance towards cell death. The primary mechanisms include the suppression of NF-κB activation and the induction of the intrinsic apoptotic cascade.[3][6]

The inhibition of PAK1 by this compound leads to a decrease in the phosphorylation of downstream targets that would normally promote cell survival. This disruption culminates in the activation of executioner caspases, such as caspase-3, which then cleave critical cellular substrates like PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell lines, which is often correlated with their dependency on the PAK1 signaling pathway. Cells with mutations in RAS oncogenes have shown higher sensitivity to this compound compared to those with BRAF mutations.[1]

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Assay Type |

|---|---|---|---|---|

| H2M | Hepatocellular Carcinoma | ~10-20 | 48 | MTT |

| MHCC97L | Hepatocellular Carcinoma | ~20-40 | 48 | MTT |

| HepG2 | Hepatocellular Carcinoma | >40 | 48 | MTT |

| A549 (KRAS mutant) | Lung Carcinoma | ~10 | Not Specified | Methylene Blue |

| WM1366 (NRAS mutant) | Melanoma | ~10 | Not Specified | Methylene Blue |

| SK-MEL-28 (BRAF mutant) | Melanoma | >20 | Not Specified | Methylene Blue |

Data compiled from multiple studies. Exact values can vary based on experimental conditions.[1][8]

Table 2: Summary of Apoptosis Assay Results with this compound Treatment

| Cell Line | This compound Conc. (µM) | Duration (h) | Assay | Result |

|---|---|---|---|---|

| H2M | 10 | 24 | Annexin V/7-AAD | Significant increase in early & late apoptotic cells.[3][8] |

| Multiple Lines | 20 | 48 | TUNEL Assay | Increased fraction of TUNEL-positive cells.[7] |

| CML-T1, HL-60 | 20 | 13-24 | Western Blot | Increased Cleaved PARP and Cleaved Caspase-3.[7] |

| EBC-1 | Not Specified | 48-72 | Annexin V/PI | Seven-fold increase in Annexin-V incorporation.[5] |

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating the effects of compounds like this compound. Below are detailed protocols for key assays used to characterize its pro-apoptotic activity.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10][11]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000–5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions (or DMSO as a vehicle control).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[11]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[11]

-

Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Western blotting is used to detect changes in the expression and post-translational modification of specific proteins, such as the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[7][12]

Protocol:

-

Sample Preparation: Culture and treat cells with this compound for the desired time. Harvest cells and wash with ice-cold PBS.

-

Cell Lysis: Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 xg for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody (e.g., rabbit anti-cleaved caspase-3, rabbit anti-P-PAK1, or mouse anti-GAPDH as a loading control) overnight at 4°C.[8]

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

This assay directly measures the enzymatic activity of the executioner caspase-3, providing a quantitative readout of apoptosis induction.

Protocol:

-

Cell Lysis: After treatment with this compound, harvest ~1-2 million cells. Lyse the cells in the provided cell lysis buffer on ice for 10 minutes. Centrifuge to pellet debris and collect the supernatant.

-

Reaction Setup: In a 96-well black plate, add 50 µL of cell lysate to 50 µL of 2X Reaction Buffer containing 10 mM DTT.

-

Substrate Addition: Add 5 µL of the 4 mM DEVD-AFC (or another fluorogenic substrate) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

Analysis: The relative fluorescence units (RFU) are directly proportional to the caspase-3 activity in the sample. Compare the RFU of treated samples to the untreated control.

This flow cytometry-based method distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic.[13]

Protocol:

-

Cell Preparation: Harvest cells after this compound treatment, including any floating cells in the medium.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.[13]

-

References

- 1. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAK1 inhibitor this compound mitigates metastatic prostate cancer-induced bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

Ipa-3: A Technical Guide to its Impact on Cytoskeletal Dynamics and Cell Motility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipa-3 is a highly selective, non-ATP competitive allosteric inhibitor of Group I p21-activated kinases (PAKs), with a pronounced inhibitory effect on PAK1. By covalently binding to the autoregulatory domain of PAK1, this compound prevents its activation by upstream GTPases such as Cdc42 and Rac1. This inhibition disrupts the intricate signaling cascades that govern cytoskeletal organization and cellular movement. This technical guide provides an in-depth analysis of this compound's mechanism of action and its consequential effects on cytoskeletal dynamics and cell motility. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development who are investigating the therapeutic potential of targeting the PAK signaling axis.

Mechanism of Action of this compound

This compound exerts its inhibitory effect through a unique allosteric mechanism. Unlike many kinase inhibitors that compete with ATP for binding at the catalytic site, this compound targets the N-terminal autoregulatory domain of Group I PAKs, with a notable selectivity for PAK1.

Covalent Modification of the Autoregulatory Domain

This compound contains a disulfide bond that is critical for its activity. It covalently binds to a cysteine residue within the autoregulatory domain of inactive PAK1. This covalent modification locks the kinase in its inactive conformation, thereby preventing the conformational changes necessary for its activation.

Inhibition of Upstream Activator Binding

The binding of this compound to the autoregulatory domain sterically hinders the interaction of PAK1 with its upstream activators, the Rho GTPases Cdc42 and Rac1. By preventing this interaction, this compound effectively blocks the signal transduction cascade at a critical juncture, leading to the downstream effects on the cytoskeleton.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data regarding the inhibitory and cellular effects of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PAK1 Kinase) | 2.5 µM | Cell-free assay | [1] |

| EC50 (Cell Death) | 5 to >20 µM | Various leukemic cells |

Table 1: Inhibitory Potency of this compound

| Parameter | Observation | Cell Line | Reference |

| PAK1 Phosphorylation (p-PAK1) | Dose-dependent reduction | H2M (HCC cells) | |

| JNK Phosphorylation (p-JNK) | Reduced | H2M (HCC cells) | |

| p38 Phosphorylation (p-p38) | Reduced | Mabs and C2C12 | [2] |

| Cell Proliferation | Inhibited | HCFs |

Table 2: Cellular Effects of this compound on Signaling and Proliferation

| Parameter | Observation | Cell Line | Reference |

| Wound Healing | Inhibition of IL-1β–induced migration | A549 | [3] |

| Transwell Migration | Inhibition of IL-1β–induced migration | A549 | [3] |

| Lamellipodia Formation | Blocked | Breast cancer | |

| Membrane Ruffling | Reversibly inhibited | MEFs |

Table 3: Effects of this compound on Cell Motility and Cytoskeletal Structures

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound, leading to altered cytoskeletal dynamics.

Caption: this compound inhibits PAK1 activation, affecting cytoskeletal regulators.

Experimental Workflow: Wound Healing Assay

This diagram outlines the typical workflow for assessing cell migration using a wound healing (scratch) assay in the presence of this compound.

Caption: Workflow for a wound healing (scratch) assay with this compound treatment.

Detailed Experimental Protocols

In Vitro PAK1 Kinase Assay

This assay measures the ability of this compound to inhibit the kinase activity of PAK1 in a cell-free system.

Materials:

-

Recombinant active PAK1 enzyme

-

PAK1 substrate (e.g., a generic kinase substrate like myelin basic protein (MBP) or a specific peptide substrate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

DTT

-

Stop solution (e.g., 75 mM H₃PO₄)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, DTT, and the PAK1 substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding recombinant PAK1 enzyme.

-

Pre-incubate for 10-15 minutes at room temperature to allow this compound to bind to the enzyme.

-

Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper multiple times with phosphoric acid (e.g., 0.75% H₃PO₄) to remove unincorporated ATP.

-

Wash with acetone and let it air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on collective cell migration.

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium

-

Serum-free or low-serum medium

-

This compound (dissolved in DMSO)

-

Multi-well culture plates (e.g., 24-well plates)

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Once the cells are confluent, gently create a straight scratch in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS or serum-free medium to remove detached cells and debris.

-

Replace the medium with fresh low-serum medium containing the desired concentration of this compound or DMSO as a vehicle control.

-

Capture images of the scratch at time 0.

-

Incubate the plate under standard cell culture conditions.

-

Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).

-

Quantify the wound closure by measuring the change in the width or area of the scratch over time using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure or the migration rate.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in the actin cytoskeleton organization upon this compound treatment.

Materials:

-

Cells cultured on glass coverslips

-

This compound (dissolved in DMSO)

-

Paraformaldehyde (PFA) solution (e.g., 4% in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips and allow them to adhere and grow.

-

Treat the cells with the desired concentration of this compound or DMSO for the specified time.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating with 1% BSA in PBS for 30-60 minutes.

-

Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking buffer) for 20-60 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the actin cytoskeleton using a fluorescence microscope.

Conclusion

This compound serves as a powerful pharmacological tool for investigating the roles of Group I PAKs in cytoskeletal regulation and cell motility. Its allosteric mechanism of action provides a high degree of selectivity, making it invaluable for dissecting the specific contributions of PAK1 to these cellular processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the intricate relationship between PAK signaling and the dynamic architecture of the cytoskeleton. A deeper understanding of these pathways holds significant promise for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell migration, such as cancer metastasis.

References

Investigating the Neuroprotective Effects of Ipa-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipa-3, a non-ATP-competitive allosteric inhibitor of p21-activated kinase 1 (PAK1), has emerged as a promising small molecule with therapeutic potential beyond its initial exploration in oncology. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its mechanism of action, preclinical evidence in models of acute brain injury, and detailed experimental protocols for its investigation. By inhibiting PAK1, a key signaling node involved in cytoskeletal dynamics, cell survival, and inflammation, this compound offers a targeted approach to mitigate the secondary injury cascades that exacerbate neuronal damage following traumatic brain injury (TBI) and cerebral ischemia. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic utility of this compound in the context of neurodegenerative and acute neurological conditions.

Core Mechanism of Action: PAK1 Inhibition

This compound exerts its biological effects through the specific inhibition of Group I p21-activated kinases, with a notable potency for PAK1. Unlike ATP-competitive inhibitors, this compound binds to the autoregulatory domain of PAK1, preventing its release from the inactive conformation and subsequent activation. PAK1 is a downstream effector of the Rho GTPases Rac and Cdc42 and plays a crucial role in a multitude of cellular processes. In the central nervous system, PAK1 signaling is implicated in neuronal migration, dendritic spine morphology, and synaptic plasticity. However, its overactivation following neuronal injury can contribute to pathological processes.

The neuroprotective mechanism of this compound is primarily attributed to its ability to modulate the downstream signaling pathways of PAK1 that are activated during the secondary injury phase of acute brain trauma. This includes the attenuation of neuroinflammation, reduction of apoptosis, and maintenance of blood-brain barrier integrity.

Preclinical Evidence of Neuroprotection

Studies utilizing animal models of traumatic brain injury (TBI) and spinal cord injury (SCI) have provided compelling evidence for the neuroprotective efficacy of this compound.

In Vivo Traumatic Brain Injury Model

In a mouse model of TBI induced by the weight-drop method, a single intraperitoneal administration of this compound immediately following injury demonstrated significant neuroprotective effects.[1][2] Treatment with this compound led to a marked reduction in the neurological severity score (NSS) and an improvement in motor function as assessed by the grip test score.[1] Furthermore, this compound administration was shown to decrease brain water content, indicating a reduction in cerebral edema, and to lessen the permeability of the blood-brain barrier.[1]

Mechanistically, these beneficial outcomes were associated with a significant decrease in the phosphorylation of PAK1 (p-PAK1) and a reduction in the levels of cleaved caspase-3, a key executioner of apoptosis.[1] The number of apoptotic cells at the injury site was also notably diminished in this compound treated animals.[1]

In Vivo Spinal Cord Injury Model

Similar neuroprotective effects have been observed in a mouse model of SCI. Intraperitoneal injection of this compound (3.5 mg/kg) following injury resulted in improved locomotor recovery, as evaluated by the Basso Mouse Scale (BMS).[2] This functional improvement was accompanied by a reduction in spinal cord water content and Evans blue extravasation, indicating a preservation of the blood-spinal cord barrier.[2] At the molecular level, this compound treatment was associated with decreased expression of p-PAK1, cleaved caspase-3, matrix metalloproteinase-2 (MMP-2), and MMP-9.[2] Additionally, a significant reduction in the pro-inflammatory cytokines TNF-α and IL-1β was observed in the spinal cord tissue of this compound treated mice.[2]

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

| In Vivo Model | Parameter Assessed | Treatment Group | Result | Reference |

| Mouse TBI | Neurological Severity Score (NSS) | This compound | Significantly reduced | [1] |

| Mouse TBI | Grip Test Score | This compound | Significantly increased | [1] |

| Mouse TBI | Brain Water Content | This compound | Significantly reduced | [1] |

| Mouse TBI | Blood-Brain Barrier Permeability | This compound | Significantly reduced | [1] |

| Mouse TBI | p-PAK1 Protein Level | This compound | Significantly reduced | [1] |

| Mouse TBI | Cleaved Caspase-3 Level | This compound | Significantly reduced | [1] |

| Mouse TBI | Number of Apoptotic Cells | This compound | Significantly reduced | [1] |

| Mouse SCI | Basso Mouse Scale (BMS) Score | This compound (3.5 mg/kg, i.p.) | Improved locomotor recovery | [2] |

| Mouse SCI | Spinal Cord Water Content | This compound | Reduced | [2] |

| Mouse SCI | Evans Blue Extravasation | This compound | Reduced | [2] |

| Mouse SCI | p-PAK1 Expression | This compound | Decreased | [2] |

| Mouse SCI | MMP-2 Expression | This compound | Decreased | [2] |

| Mouse SCI | MMP-9 Expression | This compound | Decreased | [2] |

| Mouse SCI | Cleaved Caspase-3 Expression | This compound | Decreased | [2] |

| Mouse SCI | TNF-α Level | This compound | Decreased | [2] |

| Mouse SCI | IL-1β Level | This compound | Decreased | [2] |

| Mouse SCI | TUNEL-positive Cells | This compound | Reduced | [2] |

Signaling Pathways Modulated by this compound in Neuroprotection

The neuroprotective effects of this compound are mediated through the modulation of several downstream signaling pathways of PAK1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neuroprotective effects of this compound.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons

This protocol simulates ischemic conditions in vitro.

Materials:

-